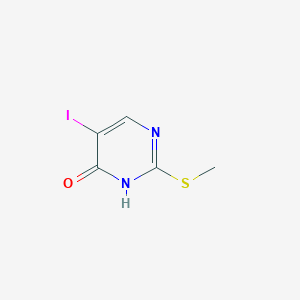

5-Iodo-2-(methylthio)pyrimidin-4(3H)-one

Description

Properties

IUPAC Name |

5-iodo-2-methylsulfanyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5IN2OS/c1-10-5-7-2-3(6)4(9)8-5/h2H,1H3,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTHKWCNGAAYWAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=C(C(=O)N1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5IN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30463482 | |

| Record name | AG-H-05354 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30463482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76510-61-7 | |

| Record name | AG-H-05354 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30463482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"5-Iodo-2-(methylthio)pyrimidin-4(3H)-one" synthesis from 2-(methylthio)pyrimidin-4(3H)-one

This technical guide provides a comprehensive overview of the synthesis of 5-Iodo-2-(methylthio)pyrimidin-4(3H)-one, a valuable intermediate in pharmaceutical research and drug development. The synthesis detailed herein involves the direct iodination of 2-(methylthio)pyrimidin-4(3H)-one. This document is intended for researchers, scientists, and professionals in the field of medicinal chemistry and drug development.

Reaction Overview

The synthesis of this compound is achieved through an electrophilic iodination reaction at the C5 position of the pyrimidine ring of 2-(methylthio)pyrimidin-4(3H)-one. N-Iodosuccinimide (NIS) serves as an effective iodinating agent for this transformation. The reaction proceeds efficiently under thermal conditions in a suitable solvent.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value | Reference |

| Starting Material | 2-(methylthio)pyrimidin-4(3H)-one | [1] |

| Reagent | N-Iodosuccinimide (NIS) | [1] |

| Solvent | Chloroform | [1] |

| Temperature | 70 °C | [1] |

| Reaction Time | 2 hours | [1] |

| Product Yield | 97% | [1] |

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound from 2-(methylthio)pyrimidin-4(3H)-one.

Materials:

-

2-(methylthio)pyrimidin-4(3H)-one (4.74 g, 33.3 mmol)

-

N-Iodosuccinimide (NIS) (8.25 g, 36.7 mmol)

-

Chloroform (45 mL)

-

Ethyl acetate (EtOAc)

-

Water

Procedure:

-

To a solution of 2-(methylthio)pyrimidin-4(3H)-one (4.74 g, 33.3 mmol) in chloroform (45 mL), add N-Iodosuccinimide (NIS) (8.25 g, 36.7 mmol).[1]

-

Heat the resulting solution to 70 °C for 2 hours.[1]

-

After the reaction is complete, concentrate the mixture under reduced pressure.[1]

-

Add ethyl acetate to the residue.

-

Wash the organic layer with water.

-

Filter and dry the organic layer to yield the final product, this compound (8.8 g, 97%), as a white solid.[1]

Characterization Data:

Visual Representation

The following diagram illustrates the synthetic pathway for the iodination of 2-(methylthio)pyrimidin-4(3H)-one.

Caption: Synthetic route to this compound.

References

An In-depth Technical Guide to the Physicochemical Properties of 5-Iodo-2-(methylthio)pyrimidin-4(3H)-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Iodo-2-(methylthio)pyrimidin-4(3H)-one is a halogenated pyrimidine derivative with potential applications in medicinal chemistry and drug discovery. Its structural features, including the pyrimidine core, an iodo substituent, and a methylthio group, make it an interesting candidate for biological screening and lead optimization. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, and potential biological activities, with a focus on its role as a potential antiviral agent.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its development as a therapeutic agent. While experimental data for this compound is limited, a compilation of predicted values provides valuable insights into its behavior.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 76510-61-7 | [1][2][3] |

| Molecular Formula | C5H5IN2OS | [1][2] |

| Molecular Weight | 268.08 g/mol | [1][2] |

| Melting Point | 215-217 °C (predicted) | |

| Boiling Point | 358.3±42.0 °C (predicted) | |

| pKa (most acidic) | 7.5 (predicted) | |

| pKa (most basic) | -1.9 (predicted) | |

| LogP | 1.3 (predicted) | |

| Aqueous Solubility | -2.5 log(mol/L) (predicted) |

Note: Predicted values are generated from computational models and may differ from experimental results.

The predicted properties suggest that this compound is a solid at room temperature with a relatively high melting point. Its predicted pKa and logP values indicate that it is a weakly acidic compound with moderate lipophilicity, which could influence its absorption, distribution, metabolism, and excretion (ADME) profile.

Caption: Key physicochemical properties of this compound.

Experimental Protocols

Synthesis of this compound

A documented method for the synthesis of this compound involves the iodination of 2-(methylthio)pyrimidin-4(3H)-one.

Materials:

-

2-(methylthio)pyrimidin-4(3H)-one

-

N-Iodosuccinimide (NIS)

-

Chloroform (CHCl3)

-

Ethyl acetate (EtOAc)

-

Water (H2O)

Procedure:

-

Dissolve 2-(methylthio)pyrimidin-4(3H)-one in chloroform.

-

Add N-Iodosuccinimide (NIS) to the solution.

-

Heat the reaction mixture to 70°C for 2 hours.

-

Concentrate the mixture under reduced pressure.

-

Add ethyl acetate and wash the organic layer with water.

-

Filter and dry the organic layer to yield the final product as a white solid.[4]

Caption: Synthetic route for this compound.

Potential Biological Activity: Anti-Hepatitis B Virus (HBV) Agent

The chemical scaffold of this compound belongs to the class of 2-arylthio-5-iodo pyrimidine derivatives. This class of compounds has been investigated as potential non-nucleoside inhibitors of the Hepatitis B Virus (HBV) polymerase, a key enzyme in the viral replication cycle.

Proposed Mechanism of Action

The proposed mechanism of action for this class of compounds is the inhibition of the HBV DNA polymerase. By targeting this viral enzyme, the compounds can disrupt the replication of the viral genome, thereby halting the spread of the virus.

Caption: Inhibition of HBV DNA polymerase by 2-arylthio-5-iodo pyrimidines.

Experimental Protocols for Anti-HBV Activity Assessment

The evaluation of compounds for anti-HBV activity typically involves a series of in vitro assays.

4.2.1. HBV Polymerase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of HBV polymerase.

Principle: Recombinant or isolated HBV polymerase is incubated with a template, deoxynucleotide triphosphates (dNTPs, one of which is labeled), and the test compound. The incorporation of the labeled dNTP into a growing DNA strand is measured to determine the polymerase activity.

General Protocol:

-

Enzyme and Substrate Preparation: Prepare purified recombinant HBV polymerase and a suitable DNA or RNA template.

-

Reaction Mixture: Set up a reaction mixture containing the polymerase, template, dNTPs (including a radiolabeled or fluorescently labeled dNTP), and varying concentrations of the test compound.

-

Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 37°C) for a specific duration.

-

Detection: Stop the reaction and quantify the amount of incorporated labeled dNTP. This can be done through methods like gel electrophoresis and autoradiography or filter-binding assays.

-

Data Analysis: Calculate the IC50 value, which is the concentration of the compound required to inhibit 50% of the polymerase activity.

4.2.2. Cell-Based HBV Replication Assay

This assay assesses the ability of a compound to inhibit HBV replication in a cellular context.

Principle: A stable cell line that constitutively expresses HBV (e.g., HepG2.2.15) is treated with the test compound. The levels of viral markers, such as secreted HBV DNA, are then quantified.

General Protocol:

-

Cell Culture: Culture HepG2.2.15 cells in appropriate media.

-

Compound Treatment: Treat the cells with various concentrations of the test compound for a defined period (e.g., 6 days).

-

Supernatant Collection: Collect the cell culture supernatant.

-

Viral DNA Extraction: Extract HBV DNA from the supernatant.

-

Quantification: Quantify the amount of HBV DNA using quantitative real-time PCR (qPCR).

-

Data Analysis: Determine the EC50 value, the concentration of the compound that reduces the amount of secreted HBV DNA by 50%.

-

Cytotoxicity Assay: Concurrently, perform a cytotoxicity assay (e.g., MTT or MTS assay) to ensure that the observed reduction in HBV DNA is not due to cell death. The CC50 (50% cytotoxic concentration) is determined.

-

Selectivity Index (SI): Calculate the SI (CC50/EC50) to evaluate the therapeutic window of the compound.

Caption: General workflow for screening compounds for anti-HBV activity.

Conclusion

This compound presents an intriguing molecular scaffold for further investigation in drug discovery, particularly in the context of developing novel anti-HBV therapeutics. The predicted physicochemical properties provide a solid foundation for designing future studies, while the established synthesis route allows for its preparation for biological evaluation. The potential mechanism of action through the inhibition of HBV polymerase warrants further experimental validation. The experimental protocols outlined in this guide offer a roadmap for researchers to systematically evaluate the antiviral efficacy of this and related compounds, ultimately contributing to the development of new treatments for chronic Hepatitis B infection.

References

An In-Depth Technical Guide to 5-Iodo-2-(methylthio)pyrimidin-4(3H)-one (CAS No. 76510-61-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Iodo-2-(methylthio)pyrimidin-4(3H)-one is a halogenated pyrimidine derivative that serves as a crucial building block in synthetic organic chemistry. Its strategic placement of an iodo group at the 5-position and a methylthio group at the 2-position of the pyrimidinone core makes it a versatile intermediate for the synthesis of a wide range of more complex molecules, particularly in the realm of drug discovery. The pyrimidine scaffold is a common feature in numerous biologically active compounds, and this particular intermediate provides a valuable starting point for the development of novel therapeutic agents. This guide provides a comprehensive overview of the available technical data for this compound, including its chemical properties, synthesis, and its role as a precursor to potentially bioactive molecules.

Chemical and Physical Properties

Limited experimental data is available for the physical properties of this compound. The available information is summarized in the table below.

| Property | Value | Source |

| CAS Number | 76510-61-7 | [1][2] |

| Molecular Formula | C₅H₅IN₂OS | [1] |

| Molecular Weight | 268.08 g/mol | [1] |

| Physical Form | White solid | [3] |

| Purity | Min. 95% | [1] |

Note: Properties such as melting point, boiling point, solubility, and pKa have not been reported in the available literature.

Synthesis

A common synthetic route to this compound involves the direct iodination of 2-(methylthio)pyrimidin-4(3H)-one.

Experimental Protocol: Synthesis of this compound[3]

Starting Material: 2-(methylthio)pyrimidin-4(3H)-one Reagent: N-Iodosuccinimide (NIS) Solvent: Chloroform

Procedure:

-

To a solution of 2-(methylthio)pyrimidin-4(3H)-one (4.74 g, 33.3 mmol) in chloroform (45 mL), add N-Iodosuccinimide (NIS) (8.25 g, 36.7 mmol).

-

Heat the solution to 70 °C for 2 hours.

-

Concentrate the reaction mixture under reduced pressure.

-

Add ethyl acetate (EtOAc) and wash the organic layer with water.

-

Filter and dry the organic layer to yield the title compound as a white solid (8.8 g, 97% yield).

Analytical Data:

Synthesis Workflow

The synthesis can be visualized as a single-step iodination reaction.

References

Spectroscopic and Synthetic Profile of 5-Iodo-2-(methylthio)pyrimidin-4(3H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral characteristics and a plausible synthetic route for the compound 5-Iodo-2-(methylthio)pyrimidin-4(3H)-one. Due to the absence of publicly available experimental spectral data for this specific molecule, this document presents predicted data based on the analysis of analogous pyrimidine derivatives and fundamental principles of spectroscopy. Detailed experimental protocols for obtaining such data are also provided to facilitate further research and characterization.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are derived from the known spectral properties of pyrimidine derivatives and the expected influence of the iodo and methylthio substituents.

Table 1: Predicted ¹H NMR Spectral Data

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| H6 | 8.0 - 8.5 | Singlet | - | The presence of the adjacent iodine atom and the carbonyl group is expected to deshield this proton, shifting it downfield. |

| N3-H | 11.0 - 13.0 | Broad Singlet | - | The chemical shift of the N-H proton can be highly variable and is dependent on solvent and concentration. It is expected to be a broad signal. |

| S-CH₃ | 2.5 - 2.8 | Singlet | - | The methyl protons attached to the sulfur atom are expected to appear as a singlet in this region. |

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| C2 | 165 - 175 | The carbon atom bonded to sulfur and two nitrogen atoms is expected to be significantly downfield. |

| C4 | 160 - 170 | The carbonyl carbon will have a characteristic chemical shift in this range. |

| C5 | 70 - 80 | The direct attachment of the heavy iodine atom will cause a significant upfield shift for this carbon. |

| C6 | 145 - 155 | This carbon is expected to be in the typical range for a C=C bond in a pyrimidine ring. |

| S-CH₃ | 10 - 15 | The methyl carbon attached to sulfur will appear in the upfield region of the spectrum. |

Table 3: Predicted IR Spectral Data

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |

| N-H Stretch | 3100 - 3300 | Medium, Broad | Characteristic of the N-H bond in the pyrimidinone ring. |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium | Corresponding to the C-H bond at the C6 position. |

| C-H Stretch (Aliphatic) | 2900 - 3000 | Weak | From the S-CH₃ group. |

| C=O Stretch | 1650 - 1700 | Strong | The carbonyl group at the C4 position will show a strong absorption band. |

| C=N & C=C Stretch | 1550 - 1650 | Medium to Strong | Vibrations from the pyrimidine ring. |

| C-I Stretch | 500 - 600 | Medium | The carbon-iodine bond vibration is expected in the fingerprint region. |

Table 4: Predicted Mass Spectrometry Data

| Ion | Predicted m/z | Notes |

| [M]⁺ | 268 | Molecular ion peak corresponding to the exact mass of C₅H₅IN₂OS. |

| [M-I]⁺ | 141 | Loss of the iodine atom. |

| [M-SCH₃]⁺ | 221 | Loss of the methylthio group. |

Synthetic Pathway

The synthesis of this compound can be logically proposed to proceed via a two-step process starting from 2-thiouracil. The first step involves the methylation of the sulfur atom, followed by the iodination of the C5 position of the pyrimidine ring.

Experimental Protocols

The following are detailed, generalized protocols for acquiring the spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the chemical structure of the compound.

Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the purified solid sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; sonication may be used to aid dissolution.

-

-

Instrumentation and Data Acquisition:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended.

-

The instrument should be properly tuned and shimmed for the chosen solvent.

-

For ¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 220 ppm) and a longer acquisition time with a higher number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

-

Data Processing:

-

The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the frequency-domain spectrum.

-

Phase and baseline corrections should be applied.

-

Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

-

Integration of the ¹H NMR signals will provide information on the relative number of protons.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

-

-

Instrumentation and Data Acquisition:

-

An FT-IR spectrometer equipped with an ATR accessory is used.

-

A background spectrum of the empty, clean ATR crystal should be collected first.

-

The sample spectrum is then acquired. A typical spectral range is 4000-400 cm⁻¹.

-

An appropriate number of scans (e.g., 16-32) should be co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The sample spectrum is automatically ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

-

The resulting spectrum is analyzed for characteristic absorption bands corresponding to the various functional groups.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Further dilute this stock solution to a final concentration of 1-10 µg/mL.

-

-

Instrumentation and Data Acquisition:

-

A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI) is used.

-

The sample solution is introduced into the ion source, typically via direct infusion or coupled with a liquid chromatography (LC) system.

-

The instrument parameters (e.g., ionization voltage, source temperature) should be optimized for the analyte.

-

The mass spectrum is acquired over a suitable mass range (e.g., m/z 50-500).

-

-

Data Processing:

-

The acquired mass spectrum is analyzed to identify the molecular ion peak ([M]⁺ or [M+H]⁺).

-

The fragmentation pattern is examined to identify characteristic fragment ions, which can provide structural information.

-

High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the molecular ion and its fragments.

-

Disclaimer: The spectral data presented in this document are predicted and have not been experimentally verified. This guide is intended to provide a theoretical framework and practical methodologies for the spectroscopic analysis of this compound. Researchers should perform their own experimental characterization to confirm these predictions.

Navigating the Solubility Landscape of 5-Iodo-2-(methylthio)pyrimidin-4(3H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Iodo-2-(methylthio)pyrimidin-4(3H)-one is a key heterocyclic building block in medicinal chemistry and materials science. Its utility in the synthesis of novel compounds, particularly in the realm of drug discovery, is significant.[1] Understanding the solubility of this compound in common organic solvents is a critical first step in its application, influencing reaction conditions, purification strategies, and formulation development. This technical guide provides a comprehensive overview of the available solubility data, detailed experimental protocols for solubility determination, and a logical workflow for its application in a research context.

Core Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₅H₅IN₂OS | [2] |

| Molecular Weight | 268.08 g/mol | [2] |

| CAS Number | 76510-61-7 | [2] |

| Appearance | Solid (predicted) | N/A |

Qualitative Solubility Profile

Based on studies of various pyrimidine derivatives, a general solubility profile for this compound can be inferred. The solubility of such heterocyclic compounds is largely dictated by the interplay of the pyrimidine core, the polarizable iodine atom, the methylthio group, and the potential for hydrogen bonding via the amide-like functionality.

Studies on similar pyrimidine derivatives indicate that solubility generally follows the trend of: Polar Aprotic Solvents > Polar Protic Solvents > Nonpolar Solvents .[3][4]

Table 1: Estimated Qualitative Solubility of this compound in Common Organic Solvents

| Solvent | Solvent Type | Expected Solubility | Rationale |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Excellent solvent for a wide range of heterocyclic compounds.[5] |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | Similar to DMSO, effectively solvates polar, heterocyclic molecules.[3][5] |

| Tetrahydrofuran (THF) | Polar Aprotic | Moderate | Good solvent for many organic compounds, but may be less effective for highly polar structures.[5][6] |

| Acetonitrile (ACN) | Polar Aprotic | Moderate | Commonly used in chromatography; solubility can be variable. |

| Methanol (MeOH) | Polar Protic | Moderate to Low | Can engage in hydrogen bonding, but the overall polarity and structure of the solute play a significant role.[3][7] |

| Ethanol (EtOH) | Polar Protic | Moderate to Low | Similar to methanol, with slightly lower polarity. |

| Dichloromethane (DCM) | Nonpolar | Low | Generally poor at dissolving polar, hydrogen-bonding solids. |

| Chloroform (CHCl₃) | Nonpolar | Low | Similar to DCM.[4] |

| Ethyl Acetate (EtOAc) | Moderately Polar | Low | Often used for extraction and chromatography, but may not be a good solvating agent for this compound.[6] |

Experimental Protocols for Solubility Determination

For researchers requiring precise quantitative solubility data, the following experimental protocols are recommended. These methods are widely used in the pharmaceutical industry for characterizing drug candidates.[8][9]

Thermodynamic (Equilibrium) Solubility Determination: The Shake-Flask Method

This method determines the equilibrium solubility of a compound in a given solvent, representing the true solubility under specific conditions.

Methodology:

-

Sample Preparation: Add an excess amount of solid this compound to a known volume of the desired organic solvent in a sealed vial. The presence of undissolved solid at the end of the experiment is crucial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the saturated solution. This can be achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification:

-

Prepare a series of standard solutions of the compound with known concentrations.

-

Dilute the saturated supernatant with a suitable solvent to bring its concentration within the range of the standard curve.

-

Analyze the standard solutions and the diluted sample by a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Construct a calibration curve from the standard solutions and determine the concentration of the compound in the diluted sample.

-

-

Calculation: Calculate the original concentration of the saturated solution, taking into account the dilution factor. This value represents the thermodynamic solubility.

Kinetic (Apparent) Solubility Determination

Kinetic solubility is a high-throughput method often used in early drug discovery to assess the solubility of compounds prepared as stock solutions in DMSO.[8][9]

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

Aqueous System Addition: Add a small aliquot of the DMSO stock solution to the desired aqueous buffer or organic solvent in a microplate well.

-

Incubation: Incubate the plate at a specific temperature (e.g., room temperature) for a short period (e.g., 1-2 hours) with gentle shaking.

-

Precipitate Detection/Removal:

-

Nephelometry: Measure the turbidity of the solution using a nephelometer. The amount of scattered light is proportional to the amount of precipitated compound.

-

Direct UV/Filtration: Filter the solution through a filter plate to remove any precipitate.

-

-

Quantification:

-

For the direct UV method, measure the UV absorbance of the filtrate in a UV-compatible microplate.

-

Compare the absorbance to a calibration curve prepared by diluting the DMSO stock solution in a solvent mixture that prevents precipitation (e.g., 50:50 acetonitrile:water).

-

-

Calculation: The concentration of the dissolved compound represents the kinetic solubility.

Logical Workflow for Compound Application

The solubility data for this compound is crucial for its effective use in research and development. The following diagram illustrates a typical workflow for utilizing this compound in a drug discovery context, such as inhibitor screening.

Caption: Workflow for utilizing this compound in drug discovery.

Conclusion

While quantitative solubility data for this compound in common organic solvents remains to be explicitly documented, a strong qualitative understanding can be derived from the behavior of related pyrimidine structures. This guide provides researchers with a solid foundation for handling this compound, including estimated solubility in various solvents and robust experimental protocols for determining precise solubility values. The outlined workflow further contextualizes the importance of solubility data in the broader landscape of drug discovery and development. By applying the principles and methods described herein, scientists can confidently and effectively integrate this compound into their research endeavors.

References

- 1. 81560-06-7|5-Bromo-3-methyl-2-(methylthio)pyrimidin-4(3H)-one|BLD Pharm [bldpharm.com]

- 2. boronmolecular.com [boronmolecular.com]

- 3. scispace.com [scispace.com]

- 4. medcraveonline.com [medcraveonline.com]

- 5. biomedres.us [biomedres.us]

- 6. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]

- 7. revroum.lew.ro [revroum.lew.ro]

- 8. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

Unlocking the Potential of 5-Iodo-2-(methylthio)pyrimidin-4(3H)-one in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Among the vast array of pyrimidine-based building blocks, 5-Iodo-2-(methylthio)pyrimidin-4(3H)-one emerges as a particularly promising starting material for the synthesis of novel drug candidates. Its strategic placement of a reactive iodine atom and a modifiable methylthio group offers a versatile platform for structural elaboration and optimization of biological activity. This technical guide delves into the potential applications of this compound, providing insights into its synthesis, structure-activity relationships of related molecules, and detailed experimental protocols for biological evaluation.

Core Compound Profile

| Property | Value | Reference |

| CAS Number | 76510-61-7 | [1] |

| Molecular Formula | C5H5IN2OS | [1] |

| Molecular Weight | 268.08 g/mol | [1] |

Synthesis of this compound

The synthesis of this compound is a straightforward process, making it an accessible intermediate for medicinal chemistry campaigns.

Experimental Protocol: Iodination of 2-(methylthio)pyrimidin-4(3H)-one

Materials:

-

2-(methylthio)pyrimidin-4(3H)-one

-

N-Iodosuccinimide (NIS)

-

Chloroform (CHCl3)

-

Ethyl acetate (EtOAc)

-

Water

Procedure:

-

Dissolve 2-(methylthio)pyrimidin-4(3H)-one in chloroform.

-

Add N-Iodosuccinimide (NIS) to the solution.

-

Heat the reaction mixture to 70°C for 2 hours.

-

Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).

-

Upon completion, concentrate the mixture under reduced pressure.

-

Add ethyl acetate and wash the organic layer with water.

-

Dry the organic layer over a suitable drying agent (e.g., Na2SO4 or MgSO4).

-

Filter and concentrate the organic layer to yield this compound as a solid.

Potential Applications in Medicinal Chemistry

While direct biological activity data for this compound is not extensively reported in publicly available literature, the structure serves as a key intermediate in the synthesis of various biologically active molecules. Its potential can be inferred from the activities of its close analogs and derivatives.

As a Scaffold for Kinase Inhibitors

Pyrimidine derivatives are well-established as potent inhibitors of various protein kinases, which are critical targets in oncology and inflammatory diseases.

Mutations in EGFR are implicated in the development of non-small cell lung cancer (NSCLC). The pyrimidine core is a common feature in many EGFR inhibitors. The 5-iodo and 2-methylthio positions on the pyrimidine ring of the title compound can be functionalized to interact with key residues in the ATP-binding pocket of EGFR.

MAPK-interacting kinases (Mnks), particularly Mnk2, are involved in tumorigenesis through the phosphorylation of eIF4E. The discovery of pyrimidine-based Mnk2 inhibitors highlights another potential avenue for derivatives of this compound.

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a key transducer in the TLR/IL-1R signaling pathway, making it an attractive target for inflammatory diseases. Pyrazolopyrimidine cores have shown promise as IRAK4 inhibitors, suggesting that the pyrimidine scaffold of the title compound could be a starting point for developing such inhibitors.[2]

As a Precursor for Antiviral Agents

The pyrimidine nucleus is a fundamental component of nucleosides, the building blocks of DNA and RNA. Modified pyrimidines are therefore a rich source of antiviral agents.

Derivatives of 2-arylthio-5-iodo pyrimidine have been identified as non-nucleoside inhibitors of HBV polymerase.[3] This suggests that the this compound core is a valuable starting point for the development of novel anti-HBV agents. The methylthio group can be displaced by various arylthiols to explore structure-activity relationships.

Some pyrimidine derivatives have demonstrated broad-spectrum antiviral activity by inhibiting host pyrimidine biosynthesis.[4] This mechanism is essential for viral replication, and compounds targeting this pathway can be effective against a range of viruses.

Structure-Activity Relationship (SAR) Insights

Based on studies of related pyrimidine derivatives, the following SAR insights can guide the chemical modification of this compound:

-

Position 2 (Methylthio group): This position is highly amenable to modification. Replacing the small methylthio group with larger, substituted arylthio moieties has been shown to be a successful strategy for enhancing potency, for instance, in HBV polymerase inhibitors.[3] This suggests that the methylthio group can serve as a leaving group for nucleophilic aromatic substitution.

-

Position 5 (Iodo group): The iodine atom can be utilized in cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to introduce a wide variety of substituents. This allows for the exploration of different chemical spaces to optimize interactions with the target protein. The steric bulk and electronic properties of the substituent at this position can significantly influence biological activity.[5]

-

Pyrimidine Ring: The core pyrimidine ring is often crucial for activity, with the nitrogen atoms frequently involved in hydrogen bonding interactions with the target protein.[6]

Experimental Protocols for Biological Evaluation

For researchers wishing to explore the biological potential of this compound and its derivatives, the following detailed protocols for relevant assays are provided.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a crucial first step to determine the general toxicity of a compound to cells.

Materials:

-

Cancer cell line of interest (e.g., A549, HeLa, HepG2)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

Test compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Add the diluted compound to the wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

-

Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

EGFR Kinase Inhibition Assay (Luminescence-based)

This assay measures the direct inhibitory effect of a compound on EGFR kinase activity.

Materials:

-

Recombinant human EGFR kinase

-

Kinase buffer

-

ATP

-

Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

-

Test compound

-

Kinase-Glo® Luminescence Kinase Assay Kit (Promega)

-

Luminometer

Procedure:

-

Prepare serial dilutions of the test compound in the kinase buffer.

-

In a white 96-well plate, add the EGFR kinase, the peptide substrate, and the test compound dilutions.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions.

-

Measure the luminescence signal using a luminometer.

-

Calculate the percentage of kinase inhibition and determine the IC50 value.

HBV Polymerase Inhibition Assay (Non-radioisotopic)

This assay evaluates the ability of a compound to inhibit the activity of HBV polymerase.

Materials:

-

Purified HBV polymerase (or a related duck HBV polymerase)

-

Reaction buffer

-

Biotinylated template-primer

-

Digoxigenin-labeled dUTP (DIG-dUTP)

-

Unlabeled dNTPs (dATP, dCTP, dGTP)

-

Anti-digoxigenin-peroxidase (POD) antibody

-

POD substrate (e.g., ABTS)

-

Streptavidin-coated microplates

Procedure:

-

Coat a streptavidin microplate with the biotinylated template-primer.

-

Prepare a reaction mixture containing the HBV polymerase, dNTPs (including DIG-dUTP), and serial dilutions of the test compound.

-

Add the reaction mixture to the wells and incubate to allow for DNA synthesis.

-

Wash the plate to remove unincorporated nucleotides.

-

Add the anti-digoxigenin-POD antibody and incubate.

-

Wash the plate and add the POD substrate.

-

Measure the absorbance at the appropriate wavelength.

-

Calculate the percentage of polymerase inhibition and determine the IC50 value.

Visualizing Pathways and Workflows

To aid in understanding the concepts discussed, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.

Caption: Simplified EGFR signaling pathway.

Caption: Drug discovery workflow.

Conclusion

This compound represents a versatile and valuable building block in medicinal chemistry. Its synthetic accessibility and the strategic positioning of reactive functional groups make it an ideal starting point for the development of novel therapeutics, particularly in the areas of oncology and virology. While direct biological data on the compound itself is limited, the proven success of its derivatives as kinase and viral polymerase inhibitors strongly underscores its potential. This guide provides the foundational knowledge and experimental framework for researchers to unlock the full therapeutic promise of this promising chemical scaffold.

References

- 1. CAS 76510-61-7 | this compound - Synblock [synblock.com]

- 2. Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Arylthio-5-iodo pyrimidine derivatives as non-nucleoside HBV polymerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of a Broad-Spectrum Antiviral Compound That Inhibits Pyrimidine Biosynthesis and Establishes a Type 1 Interferon-Independent Antiviral State - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure-activity relationships of pyrimidines as dihydroorotate dehydrogenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure-Activity Relationship of Novel Pyrimidine Derivatives with Potent Inhibitory Activities against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

5-Iodo-2-(methylthio)pyrimidin-4(3H)-one: A Versatile Scaffold for the Development of Novel Antiviral Agents

Executive Summary

The quest for novel antiviral therapeutics remains a critical endeavor in medicinal chemistry, driven by the emergence of drug-resistant viral strains and the threat of new viral pandemics. Pyrimidine derivatives have historically formed the backbone of many successful antiviral drugs. This technical guide focuses on the burgeoning potential of 5-Iodo-2-(methylthio)pyrimidin-4(3H)-one as a key building block in the synthesis of a new generation of antiviral agents. This document provides a comprehensive overview of its synthesis, its derivatization into potent antiviral compounds, and the underlying mechanisms of action. Detailed experimental protocols, quantitative antiviral activity data, and a visualization of a key signaling pathway are presented to equip researchers and drug development professionals with the necessary information to leverage this promising scaffold.

Introduction to this compound as a Building Block

This compound is a halogenated pyrimidine derivative that has garnered significant interest as a versatile starting material for the synthesis of various biologically active molecules. The presence of three key functional groups—an iodine atom at the 5-position, a methylthio group at the 2-position, and a pyrimidone core—provides multiple reaction sites for chemical modification. This allows for the systematic exploration of the chemical space around this scaffold to optimize antiviral activity and pharmacokinetic properties. Notably, derivatives of this compound have shown significant efficacy against Hepatitis B Virus (HBV) and orthopoxviruses.

Synthesis of this compound

The synthesis of the core building block is a straightforward and high-yielding process. The most common method involves the direct iodination of the readily available 2-(methylthio)pyrimidin-4(3H)-one.

A general synthetic workflow is depicted below:

Caption: Synthetic workflow for this compound.

Synthesis of Antiviral 2-Arylthio-5-iodopyrimidin-4(3H)-one Derivatives

A prominent class of antiviral agents derived from this compound are the 2-arylthio-5-iodopyrimidin-4(3H)-ones. These compounds have demonstrated potent activity as non-nucleoside inhibitors of HBV polymerase.[1][2] The synthesis typically involves a nucleophilic substitution reaction where the methylthio group is displaced by a variety of aryl thiols.

Below is a logical diagram illustrating the derivatization process:

Caption: Derivatization of the core building block.

Antiviral Activity and Quantitative Data

Anti-Hepatitis B Virus (HBV) Activity

Derivatives of this compound have been evaluated for their ability to inhibit HBV replication in cell-based assays. The following table summarizes the antiviral activity of a selection of 2-arylthio-5-iodopyrimidine derivatives against HBV in HepG2 2.2.15 cells.

| Compound ID | R-Group (Aryl) | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |

| 1 | 4-Chlorophenyl | 1.2 | >100 | >83.3 |

| 2 | 4-Fluorophenyl | 2.5 | >100 | >40.0 |

| 3 | 4-Bromophenyl | 1.8 | >100 | >55.6 |

| 4 | 4-Methylphenyl | 3.1 | >100 | >32.3 |

| 5 | 4-Methoxyphenyl | 4.5 | >100 | >22.2 |

Anti-Orthopoxvirus Activity

Certain 5-iodopyrimidine nucleoside analogs have demonstrated potent activity against orthopoxviruses. For instance, 1-(2-deoxy-4-thio-beta-d-ribofuranosyl)-5-iodouracil (4'-thioIDU) has been identified as a powerful inhibitor of vaccinia and cowpox virus replication.[3]

| Virus | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |

| Vaccinia Virus | ~1 | >100 | >100 |

| Cowpox Virus | ~1 | >100 | >100 |

Mechanism of Action: Induction of Innate Immunity

Recent studies have elucidated a fascinating mechanism of action for some pyrimidine biosynthesis inhibitors. Instead of directly targeting viral enzymes, these compounds can inhibit host cell pyrimidine biosynthesis, which in turn triggers an innate immune response. This response is characterized by the upregulation of interferon-stimulated genes (ISGs) in a manner that is independent of type I interferon signaling. A key player in this pathway is the Interferon Regulatory Factor 1 (IRF1).

The signaling pathway is visualized in the following diagram:

Caption: Pyrimidine biosynthesis inhibition and innate immunity.

Experimental Protocols

Synthesis of this compound

Materials:

-

2-(methylthio)pyrimidin-4(3H)-one

-

N-Iodosuccinimide (NIS)

-

Chloroform

-

Ethyl acetate

-

Water

Procedure:

-

Dissolve 2-(methylthio)pyrimidin-4(3H)-one in chloroform.

-

Add N-Iodosuccinimide (NIS) to the solution.

-

Heat the reaction mixture at 70°C for 2 hours.

-

Concentrate the mixture under reduced pressure.

-

Add ethyl acetate and wash the organic layer with water.

-

Filter and dry the organic layer to obtain the product as a white solid.

General Procedure for the Synthesis of 2-Arylthio-5-iodopyrimidin-4(3H)-one Derivatives

Materials:

-

This compound

-

Substituted aryl thiol

-

Potassium carbonate

-

N,N-Dimethylformamide (DMF)

Procedure:

-

To a solution of the substituted aryl thiol in DMF, add potassium carbonate and stir at room temperature.

-

Add this compound to the mixture.

-

Stir the reaction at room temperature for 12-24 hours.

-

Pour the reaction mixture into ice water and collect the precipitate by filtration.

-

Wash the solid with water and dry to yield the desired product.

Anti-HBV Assay (HepG2 2.2.15 cells)

Cell Line: HepG2 2.2.15 cells, which constitutively express HBV.

Procedure:

-

Seed HepG2 2.2.15 cells in 96-well plates.

-

After 24 hours, treat the cells with various concentrations of the test compounds.

-

Incubate the plates for 6 days, with a medium change containing fresh compound on day 3.

-

On day 6, collect the cell culture supernatant to measure secreted HBV DNA (extracellular) and lyse the cells to measure intracellular HBV DNA.

-

Quantify HBV DNA levels using quantitative real-time PCR (qPCR).

-

Determine the 50% effective concentration (EC50) by plotting the percentage of HBV DNA inhibition against the compound concentration.

-

Assess cell viability in parallel using a standard method (e.g., MTT assay) to determine the 50% cytotoxic concentration (CC50).

Orthopoxvirus Replication Inhibition Assay (CPE)

Cell Line: Vero cells (or other susceptible cell line). Virus: Vaccinia virus or Cowpox virus.

Procedure:

-

Seed Vero cells in 96-well plates.

-

On the following day, infect the cells with the virus at a predetermined multiplicity of infection (MOI).

-

After a 1-2 hour adsorption period, remove the virus inoculum and add medium containing serial dilutions of the test compounds.

-

Incubate the plates at 37°C in a 5% CO2 atmosphere.

-

After 3-5 days (when cytopathic effect is complete in the virus control wells), stain the cells with a crystal violet solution.

-

Quantify the cytopathic effect (CPE) inhibition by measuring the absorbance.

-

Calculate the EC50 value as the compound concentration that inhibits CPE by 50%.

-

Determine the CC50 in parallel on uninfected cells.

Conclusion and Future Directions

This compound has proven to be a valuable and versatile building block for the development of novel antiviral agents. The straightforward synthesis of this scaffold and its amenability to a wide range of chemical modifications make it an attractive starting point for medicinal chemistry campaigns. The potent anti-HBV and anti-orthopoxvirus activities of its derivatives highlight the therapeutic potential of this chemical class. Furthermore, the elucidation of a mechanism of action involving the modulation of the host's innate immune response opens up new avenues for the development of host-directed antiviral therapies.

Future research should focus on:

-

Expanding the library of derivatives to further explore structure-activity relationships.

-

Optimizing the pharmacokinetic properties of lead compounds.

-

Investigating the potential for broad-spectrum antiviral activity against other viral families.

-

Further dissecting the molecular details of the induced innate immune response.

By continuing to explore the chemical and biological potential of this compound, the scientific community can pave the way for the discovery of next-generation antiviral drugs.

References

The Pivotal Role of 5-Iodo-2-(methylthio)pyrimidin-4(3H)-one in the Synthesis of Novel Anticancer Therapeutics

For Immediate Release

[City, State] – 5-Iodo-2-(methylthio)pyrimidin-4(3H)-one has emerged as a critical starting material in the development of a new generation of potent and selective anticancer compounds. This versatile chemical intermediate provides a key structural scaffold for the synthesis of various kinase inhibitors, a class of targeted therapies that have revolutionized cancer treatment. This technical guide delves into the synthesis, application, and biological significance of anticancer agents derived from this pivotal pyrimidine derivative.

A Versatile Building Block for Kinase Inhibitors

This compound serves as a foundational molecule for the construction of complex heterocyclic systems that exhibit significant anticancer properties. Its utility primarily stems from the presence of a reactive iodine atom at the 5-position and a methylthio group at the 2-position of the pyrimidine ring. These functional groups allow for sequential and regioselective modifications, enabling the synthesis of a diverse library of compounds for anticancer screening.

A notable application of this compound is in the synthesis of potent cyclin-dependent kinase (CDK) inhibitors. CDKs are a family of enzymes that play a crucial role in the regulation of the cell cycle, and their dysregulation is a hallmark of many cancers. By targeting specific CDKs, it is possible to halt the uncontrolled proliferation of cancer cells.

One such example is the synthesis of a series of pyrido[2,3-d]pyrimidine-7-one derivatives, which have demonstrated significant inhibitory activity against CDK4 and CDK6. The synthesis of these inhibitors utilizes this compound as a key intermediate.

Synthetic Pathway to Potent CDK4/6 Inhibitors

The synthesis of these potent anticancer agents involves a multi-step process that highlights the versatility of the starting iodinated pyrimidine. The general synthetic workflow can be visualized as follows:

An In-depth Technical Guide to 5-Iodo-2-(methylthio)pyrimidin-4(3H)-one: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound 5-Iodo-2-(methylthio)pyrimidin-4(3H)-one, a key heterocyclic building block in medicinal chemistry. While the precise historical details of its initial discovery are not extensively documented in readily available literature, its significance is underscored by its role as a crucial intermediate in the synthesis of biologically active molecules, including potent antiviral and anticancer agents. This document details a modern synthetic protocol, summarizes its known physicochemical properties, and explores its application in the development of targeted therapeutics, particularly inhibitors of Hepatitis B Virus (HBV) polymerase and Epidermal Growth Factor Receptor (EGFR).

Introduction and Historical Context

The pyrimidine scaffold is a cornerstone in the development of a vast array of therapeutic agents due to its presence in nucleobases and its versatile chemical reactivity. The introduction of an iodine atom at the C5 position and a methylthio group at the C2 position of the pyrimidinone core, as seen in this compound, provides strategic points for further chemical modification, making it a valuable precursor in drug discovery programs.

While the exact date and researchers associated with the first synthesis of this compound (CAS Number: 76510-61-7) are not clearly delineated in the surveyed literature, its utility is evident from its incorporation into patented chemical entities and its commercial availability. A notable synthesis was detailed in a 2014 patent, indicating its relevance in contemporary pharmaceutical research.[1] Its primary role appears to be that of a versatile intermediate for the construction of more complex molecules with specific biological targets.

Physicochemical Properties

Quantitative data on the physicochemical properties of this compound are not extensively reported in single, consolidated sources. The following table summarizes key chemical identifiers and basic properties.

| Property | Value | Source(s) |

| CAS Number | 76510-61-7 | [2][3][4] |

| Molecular Formula | C₅H₅IN₂OS | [2][5] |

| Molecular Weight | 268.08 g/mol | [2][5] |

| Physical Form | Solid | |

| Synonyms | 5-iodo-2-(methylthio)pyrimidin-4-ol, 2S-Methyl-5-iodo-2-thiouracil | [2][3] |

Synthesis and Experimental Protocols

The synthesis of this compound is reliably achieved through the iodination of its precursor, 2-(methylthio)pyrimidin-4(3H)-one. The following protocol is based on the method described in patent WO2014/58685.[1]

Synthesis of this compound

Experimental Protocol:

-

Step 1: Reaction Setup

-

To a solution of 2-(methylthio)pyrimidin-4(3H)-one (1 equivalent) in chloroform, add N-iodosuccinimide (NIS) (1.1 equivalents).

-

-

Step 2: Reaction Conditions

-

Heat the reaction mixture to 70°C for 2 hours.

-

-

Step 3: Work-up and Purification

-

Concentrate the mixture under reduced pressure.

-

Add ethyl acetate and wash the organic layer with water.

-

Filter and dry the organic layer to yield the final product as a solid.

-

A representative synthesis reported a yield of 97%.[1]

Diagram of Synthetic Workflow:

Caption: Workflow for the synthesis of this compound.

Applications in Drug Discovery and Development

This compound serves as a valuable building block for the synthesis of more complex molecules targeting various diseases. The iodine and methylthio groups offer handles for diverse chemical transformations, such as cross-coupling reactions and nucleophilic substitutions, respectively.

Intermediate in the Synthesis of Hepatitis B Virus (HBV) Inhibitors

Derivatives of 2-arylthio-5-iodo pyrimidine have been identified as a promising class of non-nucleoside inhibitors of HBV polymerase.[5] These compounds are being investigated to address the challenges of drug-resistant HBV strains. The general structure of these inhibitors often involves the modification of the 2-position of the pyrimidine ring, for which this compound is a key starting material.

Logical Flow from Intermediate to HBV Inhibitor:

Caption: Logical pathway from the core intermediate to HBV polymerase inhibitors.

Scaffold for Epidermal Growth Factor Receptor (EGFR) Inhibitors

The pyrimidine core is a well-established scaffold for the development of EGFR inhibitors used in cancer therapy. Certain 5-(methylthio)pyrimidine derivatives have been discovered as potent and selective inhibitors of mutant forms of EGFR, such as L858R/T790M, which are responsible for resistance to first-generation EGFR inhibitors in non-small-cell lung cancer (NSCLC).[6] this compound can serve as a foundational element in the synthesis of such targeted anticancer agents.

Signaling Pathway Context for EGFR Inhibition:

Caption: Simplified EGFR signaling pathway and the inhibitory action of pyrimidine derivatives.

Conclusion

This compound is a strategically important heterocyclic compound in the field of drug discovery and development. While its own discovery history is not prominently documented, its value is clearly demonstrated through its application as a versatile intermediate in the synthesis of targeted therapeutics. Its utility in constructing potent inhibitors for HBV polymerase and mutant EGFR highlights its significance for addressing critical unmet medical needs in virology and oncology. Further exploration of derivatives based on this scaffold holds considerable promise for the development of novel and effective pharmaceuticals.

References

- 1. researchgate.net [researchgate.net]

- 2. 5-IODO-6-HYDROXY-2-METHYLTHIO-PYRIMIDINE CAS#: 76510-61-7 [amp.chemicalbook.com]

- 3. boronmolecular.com [boronmolecular.com]

- 4. 5-Iodo-4-methyl-2-(methylthio)pyridine | C7H8INS | CID 177686068 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS 76510-61-7 | this compound - Synblock [synblock.com]

- 6. medkoo.com [medkoo.com]

Theoretical Exploration of the Electronic Structure of 5-Iodo-2-(methylthio)pyrimidin-4(3H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical methodologies employed to investigate the electronic structure of 5-Iodo-2-(methylthio)pyrimidin-4(3H)-one. This compound, a member of the functionalized pyrimidine family, is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by related derivatives.[1][2] Understanding its electronic properties is crucial for elucidating reaction mechanisms, predicting intermolecular interactions, and designing novel therapeutic agents. This document outlines the application of computational chemistry, primarily Density Functional Theory (DFT), to analyze the molecule's geometry, frontier molecular orbitals, and electrostatic potential. The protocols and data presented herein are synthesized from established computational studies on similar pyrimidine-based compounds and serve as a best-practice framework for researchers in the field.[3][4][5]

Introduction

Pyrimidine and its derivatives are fundamental heterocyclic scaffolds in numerous biologically active compounds, including anticancer, antiviral, and anti-inflammatory agents.[6][7][8][9] The introduction of a methylthio group at the 2-position and an iodine atom at the 5-position of the pyrimidinone core can significantly modulate the molecule's electronic distribution, lipophilicity, and potential for halogen bonding, thereby influencing its pharmacological profile.[10]

Theoretical studies, particularly those employing quantum chemical calculations, offer a powerful and cost-effective means to probe the electronic characteristics of such molecules at the atomic level. These computational approaches provide insights that are often complementary to experimental data, aiding in the rational design of new chemical entities. This guide details the theoretical framework for characterizing the electronic structure of this compound.

Theoretical Methodologies

The primary computational tool for investigating the electronic structure of organic molecules is Density Functional Theory (DFT).[4] This method provides a good balance between computational cost and accuracy for systems of this size.

Computational Protocol

A typical computational workflow for analyzing the electronic structure of this compound is outlined below. All calculations can be performed using a quantum chemistry software package such as Gaussian, ORCA, or Spartan.

Detailed Steps:

-

Structure Generation: The initial 3D structure of this compound is built using molecular modeling software.

-

Geometry Optimization: The initial structure is optimized to find the minimum energy conformation. The B3LYP functional with a 6-311++G(d,p) basis set is a commonly used and reliable combination for organic molecules.[3][4] For the iodine atom, a basis set with effective core potentials, such as LANL2DZ, is often employed.

-

Frequency Calculation: To confirm that the optimized structure corresponds to a true energy minimum, frequency calculations are performed at the same level of theory. The absence of imaginary frequencies indicates a stable structure.

-

Electronic Property Calculations: Using the optimized geometry, single-point energy calculations are performed to derive various electronic properties.

Predicted Electronic Structure and Properties

This section presents the kind of quantitative data that would be generated from the computational workflow. The values provided in the tables are hypothetical but are representative of what would be expected for a molecule of this type based on published data for similar compounds.

Molecular Geometry

The optimized geometric parameters (bond lengths, bond angles, and dihedral angles) provide the most stable three-dimensional arrangement of the molecule. This information is crucial for understanding steric effects and potential intermolecular interactions.

Table 1: Selected Predicted Geometric Parameters

| Parameter | Bond/Atoms | Predicted Value |

| Bond Lengths (Å) | C2-S | 1.75 |

| S-CH3 | 1.82 | |

| C5-I | 2.10 | |

| C4=O | 1.23 | |

| N1-C2 | 1.38 | |

| C5-C6 | 1.37 | |

| Bond Angles (°) | C2-S-CH3 | 105.2 |

| N1-C2-N3 | 115.8 | |

| C4-C5-I | 118.5 | |

| Dihedral Angles (°) | N3-C2-S-CH3 | 178.9 |

| I-C5-C4-N3 | -179.5 |

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (ΔE) is an indicator of chemical stability.[4]

Table 2: Predicted Frontier Molecular Orbital Properties

| Parameter | Predicted Value (eV) |

| HOMO Energy | -6.8 |

| LUMO Energy | -1.5 |

| HOMO-LUMO Gap (ΔE) | 5.3 |

A smaller energy gap suggests higher reactivity.[4] The distribution of the HOMO and LUMO across the molecule indicates the likely sites for electrophilic and nucleophilic attack, respectively.

Molecular Electrostatic Potential (MEP)

The MEP map is a visual representation of the charge distribution in a molecule. It is useful for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

-

Red regions (negative potential) indicate electron-rich areas, such as around the oxygen and nitrogen atoms, which are prone to electrophilic attack.

-

Blue regions (positive potential) indicate electron-poor areas, such as around the hydrogen atoms attached to nitrogen, which are susceptible to nucleophilic attack.

-

The iodine atom can exhibit a region of positive potential on its outermost surface (a "sigma-hole"), which can participate in halogen bonding.[10]

Atomic Charges

Population analysis methods, such as Mulliken or Natural Bond Orbital (NBO) analysis, can be used to calculate the partial charges on each atom. This data provides a quantitative measure of the charge distribution.

Table 3: Predicted Mulliken Atomic Charges

| Atom | Predicted Charge (a.u.) |

| O(C4) | -0.55 |

| N1 | -0.42 |

| N3 | -0.60 |

| C2 | +0.35 |

| C4 | +0.58 |

| C5 | -0.20 |

| I | -0.15 |

| S | -0.10 |

Conclusion

The theoretical study of this compound through computational methods like DFT provides a detailed picture of its electronic structure. The insights gained from the analysis of its molecular geometry, frontier molecular orbitals, and electrostatic potential are invaluable for understanding its chemical behavior and for guiding the development of new pyrimidine-based therapeutic agents. The methodologies and expected data presented in this guide offer a robust framework for researchers to conduct similar in-silico investigations.

References

- 1. jetir.org [jetir.org]

- 2. researchgate.net [researchgate.net]

- 3. jchemrev.com [jchemrev.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, Characterization, Antioxidant Properties and Dft Calculation of Some New Pyrimidine Derivatives [gcris.yyu.edu.tr]

- 6. Synthesis, DFT calculations, and anti-proliferative evaluation of pyrimidine and selenadiazolopyrimidine derivatives as dual Topoisomerase II and HSP90 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluation of 2-thiopyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. op.niscpr.res.in [op.niscpr.res.in]

- 10. Modified-amino acid/peptide pyrimidine analogs: synthesis, structural characterization and DFT studies of N-(pyrimidyl)gabapentine and N-(pyrimidyl)baclofen - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Note: Detailed Protocol for the Synthesis of 5-Iodo-2-(methylthio)pyrimidin-4(3H)-one using N-Iodosuccinimide

Audience: Researchers, scientists, and drug development professionals.

Introduction: 5-Iodo-2-(methylthio)pyrimidin-4(3H)-one is a valuable heterocyclic intermediate in medicinal chemistry, frequently utilized in the synthesis of various bioactive molecules and drug candidates. The introduction of an iodine atom at the C5 position provides a reactive handle for further functionalization, particularly in metal-catalyzed cross-coupling reactions. N-Iodosuccinimide (NIS) is a mild and effective electrophilic iodinating agent, offering high regioselectivity and functional group tolerance under relatively gentle conditions.[1][2][3] This protocol details a straightforward and high-yielding synthesis of this compound from 2-(methylthio)pyrimidin-4(3H)-one using NIS.

Reaction Scheme

The synthesis proceeds via an electrophilic substitution reaction where N-Iodosuccinimide serves as the iodine source to functionalize the pyrimidine ring.

Chemical Reaction: 2-(methylthio)pyrimidin-4(3H)-one + N-Iodosuccinimide → this compound + Succinimide

Quantitative Data Summary

The following tables summarize the necessary reagents, their properties, reaction conditions, and expected outcomes based on established procedures.[4]

Table 1: Reagent Properties and Stoichiometry

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount (mmol) | Mass (g) | Equivalents |

|---|---|---|---|---|---|

| 2-(methylthio)pyrimidin-4(3H)-one | 19790-96-2 | 142.18 | 33.3 | 4.74 | 1.0 |

| N-Iodosuccinimide (NIS) | 516-12-1 | 224.99 | 36.7 | 8.25 | 1.1 |

| Chloroform (Solvent) | 67-66-3 | 119.38 | - | 45 mL | - |

Table 2: Reaction Summary

| Parameter | Value |

|---|---|

| Reaction Temperature | 70 °C |

| Reaction Time | 2 hours |

| Product Yield | 97% |

| Physical Appearance | White Solid |

Table 3: Product Characterization

| Analysis | Result |

|---|---|

| ¹H NMR (CD₃OD) | δ 8.30 (s, 1H), 2.45 (s, 3H)[4] |

| LCMS (M+H) | 269[4] |

| Molecular Formula | C₅H₅IN₂OS[5] |

| Molecular Weight | 268.08 g/mol [5] |

| CAS Number | 76510-61-7[4][5][6][7] |

Detailed Experimental Protocol

This protocol is adapted from a documented synthesis procedure.[4]

3.1 Materials and Equipment

-

Reagents: 2-(methylthio)pyrimidin-4(3H)-one, N-Iodosuccinimide (NIS), Chloroform (CHCl₃), Ethyl acetate (EtOAc), Deionized water.

-

Equipment: Round-bottom flask, reflux condenser, heating mantle with magnetic stirrer, rotary evaporator, separatory funnel, Büchner funnel and flask, standard laboratory glassware.

3.2 Synthesis Procedure

-

Reaction Setup: To a round-bottom flask, add 2-(methylthio)pyrimidin-4(3H)-one (4.74 g, 33.3 mmol).

-

Solvent and Reagent Addition: Add chloroform (45 mL) to the flask, followed by the addition of N-Iodosuccinimide (NIS) (8.25 g, 36.7 mmol).[4]

-

Reaction: Equip the flask with a reflux condenser and heat the solution to 70 °C with stirring for 2 hours.[4] Monitor the reaction progress using an appropriate method like TLC or LCMS.

-

Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Concentrate the mixture under reduced pressure using a rotary evaporator to remove the chloroform.[4]

-

Work-up and Purification:

-

Add Ethyl acetate (EtOAc) to the residue to dissolve the product.

-

Transfer the organic solution to a separatory funnel and wash it with water.

-

Separate the organic layer.

-

Filter the organic solution to remove any insoluble by-products (succinimide).

-

Dry the filtrate to yield the final product.[4]

-

-

Product Characterization: The resulting product, this compound, should be a white solid (8.8 g, 97% yield).[4] Confirm the identity and purity of the compound using NMR and LCMS analysis.

Experimental Workflow Visualization

The following diagram illustrates the key stages of the synthesis protocol.

Caption: Workflow for the synthesis of this compound.

Safety and Handling Precautions

-

N-Iodosuccinimide (NIS): An irritant. Avoid contact with skin and eyes. Handle in a well-ventilated area. It is also light-sensitive and should be stored in dark containers.[3]

-

Chloroform: A volatile and toxic solvent. All operations involving chloroform must be performed inside a certified chemical fume hood.

-

General Precautions: Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, throughout the experiment. Ensure proper waste disposal procedures are followed for all chemical waste.

References

- 1. N-Iodosuccinimide (NIS) [organic-chemistry.org]

- 2. N-Iodosuccinimide (NIS) | Electrophilic Iodination Reagent [benchchem.com]

- 3. calibrechem.com [calibrechem.com]

- 4. 5-IODO-6-HYDROXY-2-METHYLTHIO-PYRIMIDINE synthesis - chemicalbook [chemicalbook.com]

- 5. CAS 76510-61-7 | this compound - Synblock [synblock.com]

- 6. 5-IODO-6-HYDROXY-2-METHYLTHIO-PYRIMIDINE CAS#: 76510-61-7 [amp.chemicalbook.com]

- 7. boronmolecular.com [boronmolecular.com]

Application Notes and Protocols: Suzuki-Miyaura Cross-Coupling Reactions with 5-Iodo-2-(methylthio)pyrimidin-4(3H)-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, a cornerstone of modern organic synthesis.[1][2] This palladium-catalyzed reaction between an organohalide and an organoboron compound is particularly valuable in medicinal chemistry and drug discovery for the synthesis of complex biaryl and heteroaryl structures.[3] Pyrimidine derivatives are of significant interest due to their prevalence in a wide array of biologically active compounds, including anticancer, antiviral, and anti-inflammatory agents.[4]

This document provides detailed application notes and a generalized protocol for the Suzuki-Miyaura cross-coupling of 5-Iodo-2-(methylthio)pyrimidin-4(3H)-one with various aryl- and heteroarylboronic acids. The resulting 5-substituted-2-(methylthio)pyrimidin-4(3H)-one scaffolds are valuable intermediates in the synthesis of novel compounds for pharmaceutical and materials science research.[5][6] The protocol is based on established procedures for structurally similar heterocyclic compounds and serves as a robust starting point for reaction optimization.[1][7]

Reaction Principle

The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium(0) species.[8][9] The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) complex. The C-I bond is weaker and more reactive than C-Br or C-Cl bonds, allowing for selective coupling.[8][10]

-

Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, forming a new diorganopalladium(II) complex.[11][12]

-

Reductive Elimination: The two organic ligands on the palladium complex couple, forming the desired C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[11][12]

Data Presentation: Representative Reaction Conditions

The choice of catalyst, base, and solvent is critical for achieving high yields and selectivity. The following table summarizes typical conditions for Suzuki-Miyaura couplings on analogous heterocyclic systems, which can serve as a guide for optimizing the reaction of this compound.

| Component | Example Reagents/Conditions | Typical Amount/Concentration | Notes |

| Aryl Halide | This compound | 1.0 equivalent | The limiting reagent. |

| Boronic Acid | (Hetero)Arylboronic Acid | 1.1 - 1.5 equivalents | A slight excess is often used to drive the reaction to completion. |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, XPhosPdG2 | 1 - 5 mol% | Pd(PPh₃)₄ is a common choice for standard couplings.[13] More advanced catalysts may be needed for challenging substrates.[14] |

| Base | K₂CO₃, Na₂CO₃, K₃PO₄, Cs₂CO₃ | 2.0 - 3.0 equivalents | An inorganic base is essential for the transmetalation step.[4] The choice can significantly impact reaction efficiency. |

| Solvent System | 1,4-Dioxane/H₂O, Toluene/Ethanol/H₂O, DME | 4:1 to 10:1 organic:water ratio | Degassed solvents are crucial to prevent catalyst deactivation.[7][8] Anhydrous conditions can also be employed.[15] |

| Temperature | 80 - 110 °C | - | The reaction is typically heated to reflux.[7] |

| Reaction Time | 2 - 24 hours | - | Progress should be monitored by TLC or LC-MS.[1] |

Experimental Protocols

Protocol 1: General Procedure using Pd(PPh₃)₄

This protocol is a robust and widely used method for a variety of Suzuki-Miyaura couplings.[7]

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)

-

Potassium Carbonate (K₂CO₃) (2.0 eq)

-

1,4-Dioxane (degassed)

-

Water (degassed)

-

Schlenk flask or reaction tube

-

Magnetic stirrer and heating block/oil bath

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).[8][10]

-

Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment.[8]

-

Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst, Pd(PPh₃)₄ (3-5 mol%).[7]

-

Solvent Addition: Using a syringe, add the degassed solvent mixture of 1,4-Dioxane and water (typically a 4:1 ratio) to the flask. The solvent volume should be sufficient to create a stirrable slurry.[8]

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.[10]

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting iodide is consumed (typically 4-16 hours).[10]

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.[1][3]

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice more with ethyl acetate.[8][10]

-